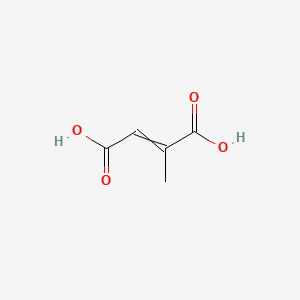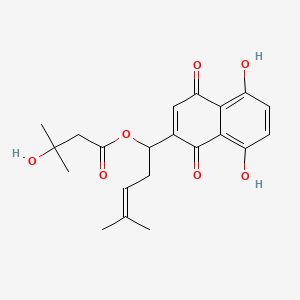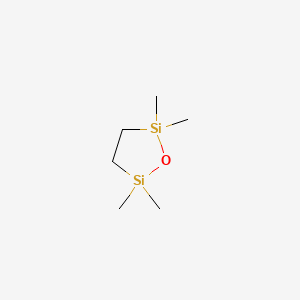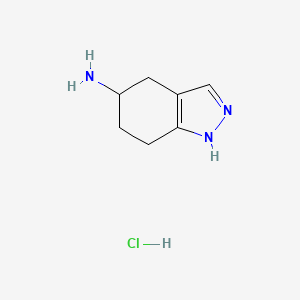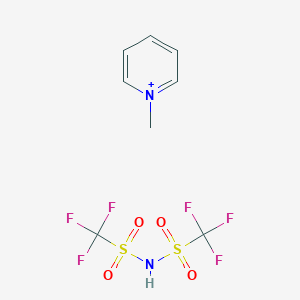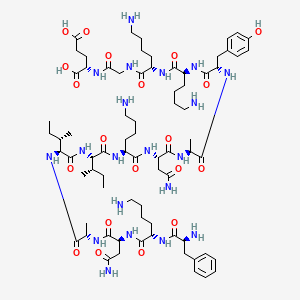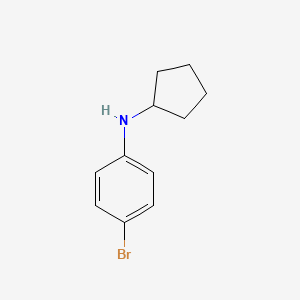
6-Hydroxywogonin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Hydroxywogonin can be achieved through various synthetic routes. One common method involves the hydrolysis of wogonin glucuronide, which is abundant in the roots of Scutellaria baicalensis . This process typically involves the use of acidic or enzymatic hydrolysis to break down the glucuronide into wogonin, which can then be further hydroxylated to produce this compound .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis process. advancements in biotransformation techniques using microorganisms have shown promise in producing this compound more efficiently . These methods involve the use of specific strains of bacteria or fungi to catalyze the conversion of precursor compounds into this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxywogonin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which exhibit different biological activities .
Scientific Research Applications
6-Hydroxywogonin has been extensively studied for its potential therapeutic applications in various fields :
Mechanism of Action
The mechanism of action of 6-Hydroxywogonin involves multiple molecular targets and pathways :
Molecular Targets: It targets various enzymes and receptors involved in inflammatory and oxidative stress pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).
Pathways: The compound modulates signaling pathways like the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells
Comparison with Similar Compounds
6-Hydroxywogonin is structurally similar to other flavonoids such as wogonin, baicalein, and scutellarein . it is unique in its specific hydroxylation pattern, which contributes to its distinct biological activities .
Properties
IUPAC Name |
5,6,7-trihydroxy-8-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-16-14(20)13(19)12(18)11-9(17)7-10(22-15(11)16)8-5-3-2-4-6-8/h2-7,18-20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVANZQZQOXHAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1O)O)O)C(=O)C=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(8-Chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl)oxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride](/img/structure/B3029645.png)
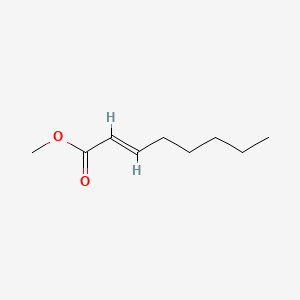


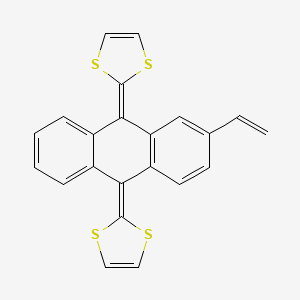
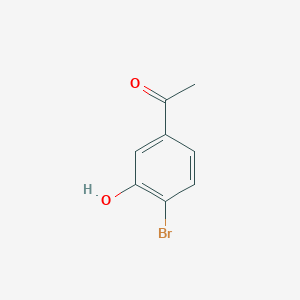
![[2,2'-Bipyridine]-6,6'-diyldimethanol](/img/structure/B3029654.png)
